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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common encapsulation methods
to improve the stability of stevia powder. Detailed protocols for spray-drying, freeze-drying,
and complex coacervation are presented, along with a summary of their impact on key stability
parameters.

Introduction to Stevia Instability

Steviol glycosides, the sweet compounds in Stevia rebaudiana, are susceptible to degradation
under various environmental conditions, which can lead to a loss of sweetness and the
development of off-flavors. The primary factors contributing to the degradation of stevia are:

e Low pH (Acidic Conditions): Acid-catalyzed hydrolysis can break down the glycosidic bonds,
leading to the formation of steviol and other degradation byproducts. This is a significant
concern in acidic food and beverage formulations.

o High Temperatures: Thermal degradation can occur during processing and storage,
accelerating hydrolysis and other degradation reactions.

o Light Exposure: UV radiation can contribute to the degradation of steviol glycosides.

o Oxidation: Stevia compounds can be susceptible to oxidation, which can alter their chemical
structure and sensory profile.
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Encapsulation is a process where the stevia extract is coated with a protective layer of another
material (wall material), creating microcapsules. This technique can significantly enhance the
stability of stevia powder by:

Providing a physical barrier against moisture, oxygen, and light.

Masking the characteristic bitter aftertaste of some steviol glycosides.

Controlling the release of the sweetener.

Improving handling and flow properties of the powder.

Comparative Data on Encapsulation Methods

The choice of encapsulation method and wall material significantly impacts the stability and
physicochemical properties of the final stevia powder. The following tables summarize
quantitative data from various studies to facilitate comparison.

Encapsulation  Wall Encapsulation  Particle Size
. o Reference

Method Material(s) Efficiency (%) (um)
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Encapsulati  Wall Moisture Hygroscopi  Solubility
. ) Reference
on Method Material(s) Content (%) city (%) (%)
Maltodextrin
Spray-Drying & Inulin 6.89 - 7.99 21.51-26.67 96.03-99.93 [1]
(80:20)
Spray-Drying Maltodextrin 9.8 12.91 Not Specified  [7]
Inulin &
Spray-Drying Chitosan 30.31 Not Specified  Not Specified  [3]
(25:75)
Gelatin &
Complex . -~ .
) Gum Arabic Not Specified  Not Specified 17.65+0.91 [5]
Coacervation 1:1)

Experimental Protocols
Spray-Drying Encapsulation

Spray-drying is a widely used, cost-effective method for producing powdered encapsulated
products. It involves atomizing a liquid feed containing the core and wall materials into a hot air
stream, which rapidly evaporates the solvent.

Workflow for Spray-Drying Encapsulation of Stevia
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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